Cas no 7697-33-8 (2-Bromo-3,5-dimethylbenzoic Acid)

2-Bromo-3,5-dimethylbenzoic Acid is a brominated aromatic carboxylic acid derivative characterized by the presence of methyl substituents at the 3- and 5-positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the 2-position enhances reactivity for further functionalization, such as cross-coupling reactions, while the methyl groups contribute to steric and electronic modulation. Its high purity and well-defined structure make it suitable for precise synthetic applications. The compound is typically supplied as a crystalline solid, ensuring consistent handling and storage stability under recommended conditions.
2-Bromo-3,5-dimethylbenzoic Acid structure
7697-33-8 structure
Product Name:2-Bromo-3,5-dimethylbenzoic Acid
CAS No:7697-33-8
MF:C9H9BrO2
MW:229.070562124252
CID:3391787
PubChem ID:75355953
Update Time:2025-11-02

2-Bromo-3,5-dimethylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 2-BROMO-3,5-DIMETHYL-
    • 2-Bromo-3,5-dimethylbenzoic Acid
    • Inchi: 1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
    • InChI Key: VPNWKPSTJOTTHA-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(C)=CC(C)=C1Br

2-Bromo-3,5-dimethylbenzoic Acid Pricemore >>

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Additional information on 2-Bromo-3,5-dimethylbenzoic Acid

Comprehensive Guide to 2-Bromo-3,5-dimethylbenzoic Acid (CAS No. 7697-33-8): Properties, Applications, and Industry Insights

2-Bromo-3,5-dimethylbenzoic Acid (CAS No. 7697-33-8) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This brominated aromatic carboxylic acid derivative features a unique molecular structure, combining a benzoic acid core with bromo and methyl substituents at strategic positions. Its chemical formula C9H9BrO2 and molecular weight of 229.07 g/mol make it a valuable intermediate in synthetic chemistry.

The compound's high purity grade (>98%) and crystalline solid form at room temperature ensure consistent performance in laboratory applications. Researchers frequently utilize 2-Bromo-3,5-dimethylbenzoic Acid as a building block for developing more complex molecules, particularly in medicinal chemistry where its structure facilitates the creation of biologically active compounds. Recent studies highlight its potential in designing enzyme inhibitors and receptor modulators, addressing current demands for targeted therapies.

In material science, this compound demonstrates remarkable utility as a precursor for advanced polymeric materials and liquid crystals. Its thermal stability (decomposition point >200°C) and solubility profile (soluble in organic solvents like DMSO and methanol) make it particularly suitable for applications requiring precise molecular architecture. Industry professionals are increasingly exploring its role in organic electronics and semiconductor materials, aligning with the growing focus on sustainable technologies.

The synthesis of 2-Bromo-3,5-dimethylbenzoic Acid typically involves bromination of pre-functionalized toluene derivatives followed by oxidation to the carboxylic acid. Modern green chemistry approaches have optimized these processes to minimize environmental impact, responding to the pharmaceutical industry's emphasis on sustainable synthesis methods. Analytical characterization via HPLC, NMR spectroscopy, and mass spectrometry ensures compliance with rigorous quality standards demanded by research institutions.

Storage recommendations for 7697-33-8 include protection from moisture and light in tightly sealed containers at controlled temperatures. Proper handling procedures maintain the compound's stability and prevent degradation, crucial for achieving reproducible results in sensitive applications. The material's shelf life can exceed 24 months when stored under optimal conditions, making it a reliable reagent for long-term research projects.

Emerging applications in bioconjugation chemistry and proteomics research have expanded the relevance of 2-Bromo-3,5-dimethylbenzoic Acid in contemporary life sciences. Its ability to serve as a linker molecule in drug delivery systems and diagnostic probes positions it at the forefront of precision medicine innovations. These developments correspond with increasing search trends for functionalized benzoic acid derivatives and bioorthogonal chemistry reagents in scientific literature databases.

Quality control protocols for CAS 7697-33-8 emphasize rigorous testing for heavy metal content, residual solvents, and isomeric purity. Reputable suppliers provide comprehensive certificates of analysis and material safety data sheets, addressing the research community's need for fully characterized compounds. The compound's regulatory status as a non-controlled substance facilitates international procurement and collaboration across research institutions.

Recent patent filings reveal growing interest in 2-Bromo-3,5-dimethylbenzoic Acid derivatives for antimicrobial and anti-inflammatory applications, particularly in addressing antibiotic resistance challenges. The compound's structural versatility enables medicinal chemists to explore novel pharmacophores, aligning with current pharmaceutical industry priorities. These developments have increased search volumes for halogenated benzoic acid applications and structure-activity relationship studies in professional databases.

The global market for 7697-33-8 reflects steady growth, driven by expanding contract research organizations and academic research programs. Pricing trends indicate stable availability, with bulk quantities becoming more accessible to support large-scale structure-activity relationship studies. Industry analysts project increased demand from emerging biotechnology hubs in Asia-Pacific regions, corresponding with investments in drug discovery infrastructure.

Technical literature emphasizes the importance of reaction optimization when working with 2-Bromo-3,5-dimethylbenzoic Acid, particularly regarding regioselectivity in subsequent synthetic steps. Modern computational chemistry tools assist researchers in predicting reactivity patterns, reducing development timelines for new derivatives. These methodological advances respond to the scientific community's search for predictive synthesis tools and reaction optimization techniques.

Environmental considerations for 2-Bromo-3,5-dimethylbenzoic Acid include proper waste disposal procedures and biodegradability assessments. While the compound shows moderate persistence in environmental matrices, responsible handling practices minimize ecological impact. These protocols align with increasing regulatory focus on green chemistry principles and environmental risk assessment for research chemicals.

Future research directions for CAS 7697-33-8 include exploration of its catalytic applications and potential in asymmetric synthesis. The compound's structural features suggest untapped potential in organocatalysis and ligand design for transition metal complexes. These possibilities correspond with growing academic interest in sustainable catalysis and atom-economical transformations within synthetic organic chemistry.

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